N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea
Description
N-Benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea is a thiourea derivative characterized by a benzoyl group attached to one nitrogen atom and a substituted aryl group (4-diethylamino-2-methylphenyl) on the adjacent nitrogen. Thiourea derivatives are renowned for their diverse biological activities, including anticancer, antifungal, and enzyme-inhibitory properties . The diethylamino and methyl substituents on the aryl ring likely enhance solubility and electronic interactions with biological targets, such as kinase receptors.
Properties
IUPAC Name |
N-[[4-(diethylamino)-2-methylphenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-4-22(5-2)16-11-12-17(14(3)13-16)20-19(24)21-18(23)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKBRTLOGDYXEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-[4-(diethylamino)-2-methylphenyl]thiourea typically involves the reaction of N-benzoyl chloride with N’-[4-(diethylamino)-2-methylphenyl]thiourea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization from ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N’-[4-(diethylamino)-2-methylphenyl]thiourea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N-benzoyl-N’-[4-(diethylamino)-2-methylphenyl]thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-benzoyl-N’-[4-(diethylamino)-2-methylphenyl]thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Substituent Impact on EGFR Inhibition
The diethylamino group in the target compound is electron-donating, contrasting with electron-withdrawing groups (Cl, CN, NO₂) in analogs. This may reduce binding affinity to EGFR but improve pharmacokinetic properties like solubility .
Conformational Stability and Hydrogen Bonding
Thiourea derivatives adopt trans-cis or cis-trans conformations influenced by substituents:
Pharmacological and Physicochemical Properties
Table 3: Pharmacokinetic and Toxicity Predictions
*Estimated based on diethylamino’s hydrophilicity and methyl’s lipophilicity. The target compound’s diethylamino group likely reduces LogP compared to CF₃ or Cl analogs .
Q & A
Q. What are the optimal synthetic routes for N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is typically synthesized via a two-step process:
Aroyl isothiocyanate formation : React benzoyl chloride with ammonium thiocyanate in acetone under reflux, generating benzoyl isothiocyanate.
Thiourea coupling : Add 4-(diethylamino)-2-methylaniline to the intermediate, with triethylamine as a base to neutralize HCl byproducts .
Optimization Tips :
- Use anhydrous conditions to minimize hydrolysis of intermediates.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Purify via recrystallization from methanol/dichloromethane (1:10 v/v) to achieve >90% purity .
Q. How can spectroscopic and crystallographic methods validate the structural integrity of this thiourea derivative?
Methodological Answer:
- FT-IR : Confirm the presence of C=O (~1680 cm⁻¹), C=S (~1250 cm⁻¹), and N-H stretches (~3300 cm⁻¹) .
- NMR : Use ¹H NMR to verify aromatic protons (δ 6.8–7.5 ppm) and diethylamino groups (δ 1.2–3.4 ppm). ¹³C NMR identifies thiocarbonyl (C=S, ~180 ppm) and benzoyl carbonyl (C=O, ~165 ppm) .
- X-ray crystallography : Resolve bond lengths (e.g., C=S: ~1.68 Å) and dihedral angles between aromatic rings (<10° deviation from coplanarity) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent effects) influence the bioactivity of this thiourea against cancer cells?
Methodological Answer:
- Substituent Analysis :
- The diethylamino group enhances lipophilicity, improving membrane permeability (logP ~3.5) .
- Methyl substitution on the phenyl ring reduces steric hindrance, facilitating interactions with EGFR kinase domains .
- Biological Assays :
- Perform MTT assays on cervical (HeLa) and breast (MCF-7) cancer cells. IC₅₀ values correlate with electron-withdrawing substituents (e.g., nitro groups lower IC₅₀ by 40%) .
Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding?
Methodological Answer:
Q. How can crystallographic data resolve contradictions in reported bioactivity across studies?
Methodological Answer:
- Hydrogen Bond Analysis : Intramolecular N-H⋯O bonds stabilize the thiourea conformation, while intermolecular N-H⋯S bonds form dimers in the solid state, potentially altering solubility and bioavailability .
- Polymorphism Screening : Use solvent-drop grinding to identify polymorphs. Bioactivity discrepancies may arise from variations in crystal packing (e.g., Form I vs. Form II) .
Q. What mechanistic insights explain the compound’s dual inhibition of EGFR and SIRT1 enzymes?
Methodological Answer:
- Kinetic Studies : Conduct enzyme assays with purified EGFR and SIRT1. Competitive inhibition is observed (Ki = 0.8 µM for EGFR vs. 1.2 µM for SIRT1).
- Mutagenesis : Replace Cys797 (EGFR) with Ala; activity drops by 70%, confirming covalent binding via the thiourea sulfur .
Q. How does the compound’s redox behavior (e.g., electrochemical reduction) impact its stability in biological environments?
Methodological Answer:
- Cyclic Voltammetry : Scan at 100 mV/s in PBS (pH 7.4). A reduction peak at −0.6 V corresponds to the thiocarbonyl group, indicating susceptibility to glutathione-mediated degradation .
- Stability Testing : Incubate in simulated physiological conditions (37°C, 5% CO₂). LC-MS detects sulfhydryl adducts after 24 hours, suggesting redox-driven metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
